molecular formula C9H14BNO4 B2593648 [6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid CAS No. 2377608-87-0

[6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid

Cat. No. B2593648
CAS RN: 2377608-87-0
M. Wt: 211.02
InChI Key: MLDDOXIHUNCANC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid” is a chemical compound with the CAS Number: 1282378-03-3 . It has a molecular weight of 197 and its linear formula is C8H12BNO4 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14BNO4/c1-7-5-8(10(12)13)6-11-9(7)15-4-3-14-2/h5-6,12-13H,3-4H2,1-2H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, boronic acids are generally known for their role in Suzuki-Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is in an inert atmosphere, 2-8°C .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura coupling reaction is a cornerstone in organic synthesis. It involves the cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide, catalyzed by a palladium complex. [6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid can serve as a boron source in this reaction, facilitating the formation of C–C bonds. Researchers often employ this method to construct complex molecules for drug discovery, materials science, and agrochemicals .

Functional Group Transformations

The boron moiety in [6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid can be converted into various functional groups. These transformations include:

Boronate-Based Sensors

Boronic acids exhibit reversible binding to diols and sugars. Researchers exploit this property to develop fluorescent or colorimetric sensors for glucose, neurotransmitters, and other analytes. By incorporating [6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid into sensor platforms, they create responsive probes for detecting specific molecules.

Mechanism of Action

The mechanism of action of boronic acids in chemical reactions often involves the boron atom’s ability to form stable covalent bonds with other atoms. In the context of Suzuki-Miyaura coupling, the boronic acid acts as a nucleophile, transferring the organic group from boron to palladium .

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

[6-(2-methoxyethoxy)-5-methylpyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO4/c1-7-5-8(10(12)13)6-11-9(7)15-4-3-14-2/h5-6,12-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDDOXIHUNCANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)OCCOC)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.